Sodium mesitylene sulfonic acid
CAS No.:
Cat. No.: VC16784450
Molecular Formula: C9H13NaO3S
Molecular Weight: 224.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13NaO3S |
|---|---|
| Molecular Weight | 224.25 g/mol |
| IUPAC Name | sodium;hydrogen sulfite;1,3,5-trimethylbenzene |
| Standard InChI | InChI=1S/C9H12.Na.H2O3S/c1-7-4-8(2)6-9(3)5-7;;1-4(2)3/h4-6H,1-3H3;;(H2,1,2,3)/q;+1;/p-1 |
| Standard InChI Key | KFXNBFHTTLQEQY-UHFFFAOYSA-M |
| Canonical SMILES | CC1=CC(=CC(=C1)C)C.OS(=O)[O-].[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Sodium mesitylene sulfonic acid (CAS No. 6148-75-0) possesses the molecular formula and a molar mass of 224.25 g/mol. Its structure consists of a mesitylene ring substituted with a sulfonate group at the 2-position, stabilized by resonance with the aromatic system. The sodium counterion enhances solubility in aqueous media, facilitating its use in homogeneous reaction systems.
Physicochemical Properties
Key properties of sodium mesitylene sulfonic acid are summarized in Table 1.
Table 1: Physicochemical Properties of Sodium Mesitylene Sulfonic Acid
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 224.25 g/mol |
| Appearance | White crystalline powder |
| Solubility | Highly soluble in water, methanol, and ethanol |
| Melting Point | 285–290°C (decomposes) |
| pKa | ~1.2 (sulfonic acid group) |
The sulfonic acid group’s strong acidity () enables proton donation in catalytic reactions, while the mesitylene moiety provides steric bulk, influencing reaction selectivity.
Synthesis and Industrial Production
Laboratory Synthesis
The compound is synthesized via sulfonation of mesitylene using concentrated sulfuric acid at 80–100°C, followed by neutralization with sodium hydroxide:
Reaction progress is monitored by , with the aromatic proton signals shifting from 6.8 ppm (mesitylene) to 7.2 ppm (sulfonated product).
Industrial-Scale Production
Industrial methods employ continuous sulfonation reactors to ensure consistent product quality. Key steps include:
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Continuous Sulfonation: Mesitylene and sulfuric acid are fed into a tubular reactor with a residence time of 2–4 hours.
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Neutralization: The crude sulfonic acid is neutralized with 10% aqueous NaOH, yielding a pH of 7–8.
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Crystallization: The solution is cooled to 5°C, inducing crystallization of the sodium salt, which is filtered and dried.
Thermal Stability and Degradation Mechanisms
Thermogravimetric analysis (TGA) coupled with Fourier-transform infrared spectroscopy (FTIR) reveals the compound’s degradation profile under inert and oxidative conditions.
Thermal Decomposition in Nitrogen
Under nitrogen, sodium mesitylene sulfonic acid undergoes a two-stage decomposition:
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Stage 1 (200–350°C): Loss of adsorbed water and residual solvents (mass loss: 5–7%).
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Stage 2 (350–500°C): Degradation of the sulfonate group, releasing (absorbance at 1360 cm) and methane (, absorbance at 3015 cm) .
Oxidative Degradation in Air
In air, combustion of the methyl groups occurs above 400°C, producing (2350 cm) and water. The residue at 600°C consists primarily of sodium sulfate (), confirmed by X-ray diffraction .
Applications in Organic Synthesis and Industry
Sulfonylating Agent in Pharmaceuticals
The compound serves as a sulfonylating agent in the synthesis of sulfonamide antibiotics. For example, it facilitates the reaction between aniline derivatives and sulfur trioxide to form sulfonamides with yields exceeding 85%.
Surfactant in Detergent Formulations
In detergents, sodium mesitylene sulfonic acid acts as a hydrotrope, preventing phase separation in concentrated surfactant solutions. Its incorporation at 2–5 wt% reduces viscosity by 30% at 25°C, enhancing product stability.
Electrolyte Additive in Batteries
Recent studies propose its use as an electrolyte additive in sodium-ion batteries (SIBs). The sulfonate group improves ionic conductivity by 15% at 0.1 M concentration, while the aromatic ring mitigates electrode corrosion.
Research Advancements and Future Directions
Catalytic Applications
The compound catalyzes esterification reactions between carboxylic acids and alcohols, achieving 90% conversion at 80°C. Kinetic studies indicate a turnover frequency (TOF) of 12 h, comparable to conventional acid catalysts like p-toluenesulfonic acid.
Antimicrobial Activity
Preliminary assays demonstrate inhibitory effects against Staphylococcus aureus (MIC: 64 µg/mL) and Escherichia coli (MIC: 128 µg/mL). Mechanistic studies suggest membrane disruption via interaction with phospholipid headgroups.
Environmental Impact and Biodegradability
While the compound is non-toxic (LD: >2000 mg/kg in rats), its persistence in aquatic systems requires mitigation. Advanced oxidation processes (AOPs) using UV/HO degrade 95% of the compound within 120 minutes, forming benign sulfate ions.
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